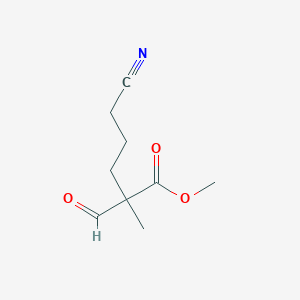
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzenesulfonyl group and a phenylmethoxyphenyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole typically involves the reaction of benzenesulfonyl chloride with 2-(4-phenylmethoxyphenyl)imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or phenylmethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. The phenylmethoxyphenyl group can enhance the compound’s binding affinity and specificity for its target. The overall effect is the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(4-phenylmethoxyphenyl)imidazole: Similar structure but with a methyl group instead of a benzenesulfonyl group.
1-(4-Phenylmethoxybenzoyl)imidazole: Contains a benzoyl group instead of a benzenesulfonyl group.
1-(Benzenesulfonyl)-2-phenylimidazole: Lacks the phenylmethoxy group.
Uniqueness
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is unique due to the presence of both the benzenesulfonyl and phenylmethoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H18N2O3S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,21-9-5-2-6-10-21)24-16-15-23-22(24)19-11-13-20(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 |
Clé InChI |
VDUYEXRXWLXWAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CN3S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
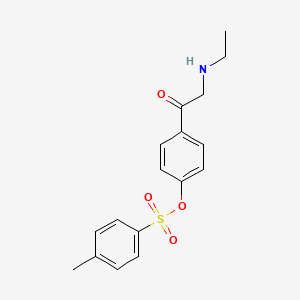
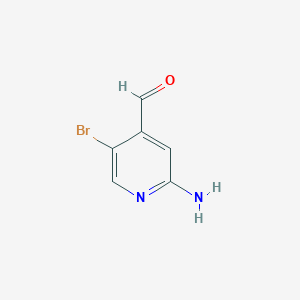

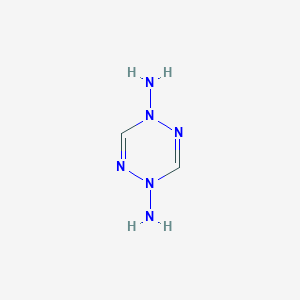

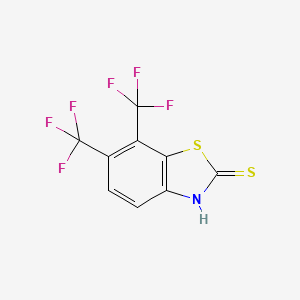
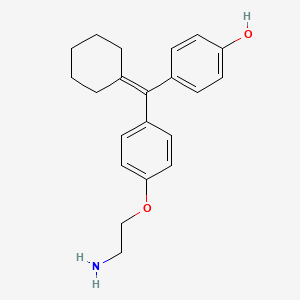
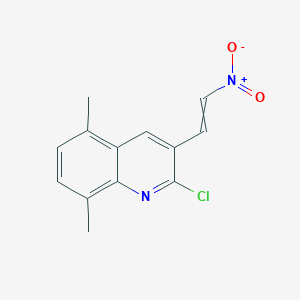
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)
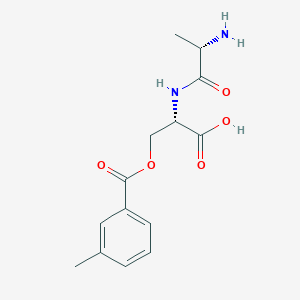
![Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-](/img/structure/B12635336.png)
![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
